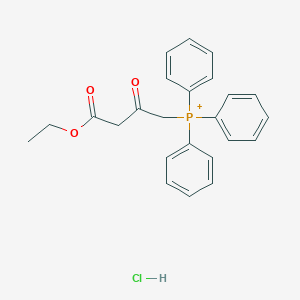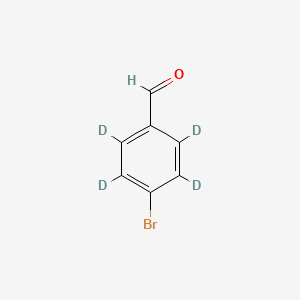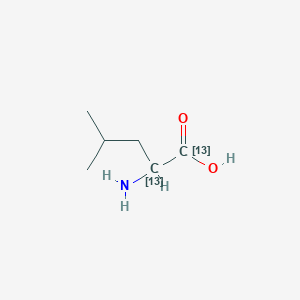
(3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their versatility in organic synthesis and their ability to act as intermediates in various chemical reactions. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with ethyl 2-bromo-3-oxopropanoate in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
科学研究应用
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of cellular processes, particularly in the investigation of mitochondrial function. The triphenylphosphonium group allows the compound to target mitochondria selectively.
Medicine: Research has shown that derivatives of this compound have potential therapeutic applications, including as anticancer agents. The ability to modify the structure of the compound allows for the development of new drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride involves its interaction with specific molecular targets. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. Once inside the mitochondria, the compound can interact with various enzymes and proteins, affecting cellular respiration and energy production. The exact pathways involved depend on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the preparation of phosphonium salts.
Triphenylphosphonium bromide: Similar to the chloride derivative, but with a bromide ion instead of chloride.
Ethyl 2-bromo-3-oxopropanoate: Used as an alkylating agent in the synthesis of phosphonium salts.
Uniqueness
What sets [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride apart from similar compounds is its specific structure, which combines the triphenylphosphonium group with an ethoxycarbonyl and oxopropyl moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in a wide range of applications.
属性
分子式 |
C24H25ClO3P+ |
|---|---|
分子量 |
427.9 g/mol |
IUPAC 名称 |
(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1; |
InChI 键 |
BRRCLIKFZISBBV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)





![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
